4-(2-Furoylamino)benzenesulfonic acid
CAS No.: 6308-49-2
Cat. No.: VC17256596
Molecular Formula: C11H9NO5S
Molecular Weight: 267.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6308-49-2 |
|---|---|
| Molecular Formula | C11H9NO5S |
| Molecular Weight | 267.26 g/mol |
| IUPAC Name | 4-(furan-2-carbonylamino)benzenesulfonic acid |
| Standard InChI | InChI=1S/C11H9NO5S/c13-11(10-2-1-7-17-10)12-8-3-5-9(6-4-8)18(14,15)16/h1-7H,(H,12,13)(H,14,15,16) |
| Standard InChI Key | VVUXJUPEAZAYIK-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a benzenesulfonic acid backbone substituted at the para position by an amino group linked to a 2-furoyl moiety. The sulfonic acid group (–SO₃H) confers high hydrophilicity, while the furan ring introduces π-conjugation and potential for hydrophobic interactions. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉NO₅S |
| Molecular Weight | 267.26 g/mol |
| CAS Registry Number | 6308-49-2 |
| IUPAC Name | 4-[(Furan-2-carbonyl)amino]benzenesulfonic acid |
| Topological Polar Surface Area | 113 Ų (estimated) |
The SMILES notation C1=COC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)O encapsulates its connectivity . X-ray crystallography data remain unavailable, but computational models predict a planar conformation for the furoyl-amino linkage, with the sulfonic acid group adopting a tetrahedral geometry.
Synthesis and Production
Laboratory-Scale Synthesis
The primary synthetic route involves a two-step protocol:
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Amination of Benzenesulfonic Acid: 4-Aminobenzenesulfonic acid reacts with 2-furoyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. The base neutralizes HCl generated during the amide bond formation.
Reaction temperatures typically range from 0–25°C, with yields exceeding 70% after 6–12 hours.
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Purification: Crude product is recrystallized from ethanol/water mixtures or purified via column chromatography (silica gel, eluent: methanol/dichloromethane).
Industrial-Scale Considerations
Large-scale production faces challenges due to the hygroscopic nature of sulfonic acids and the need for stringent pH control during amidation. Continuous flow reactors with in-line neutralization systems have been proposed to improve yield and reproducibility .
Physicochemical Properties
Solubility and Stability
The compound exhibits high aqueous solubility (>100 mg/mL at 25°C) attributable to the sulfonic acid group. It remains stable under ambient conditions but degrades above 200°C, with decomposition products including sulfur oxides and furan derivatives.
Spectroscopic Profiles
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IR Spectroscopy: Strong absorption bands at 1180 cm⁻¹ (S=O asymmetric stretch) and 1660 cm⁻¹ (amide C=O stretch) .
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¹H NMR (D₂O): δ 7.8–8.1 ppm (aromatic protons), δ 6.4–7.2 ppm (furan protons), δ 3.1 ppm (exchangeable NH).
Biological and Industrial Applications
Medicinal Chemistry
Though direct pharmacological data are sparse, structural analogs demonstrate:
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Aggrecanase Inhibition: Sulfonamide-furan hybrids inhibit matrix metalloproteinases (MMPs), potentially aiding osteoarthritis treatment .
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Antimicrobial Activity: Furan-containing sulfonamides show MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans.
Materials Science
The sulfonic acid group enables use as:
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Proton Exchange Membranes: Composite materials with polybenzimidazole exhibit proton conductivity >0.1 S/cm at 80°C.
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Dye-Sensitized Solar Cells: Enhances electron transport in TiO₂-based photoanodes (η ≈ 7.2%) .
Research Frontiers
Drug Delivery Systems
Functionalization with polyethylene glycol (PEG) chains improves pharmacokinetic profiles, achieving 12-hour plasma half-life in murine models .
Computational Modeling
Density functional theory (DFT) studies predict strong binding affinity (−9.2 kcal/mol) to the COX-2 active site, suggesting anti-inflammatory potential .
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